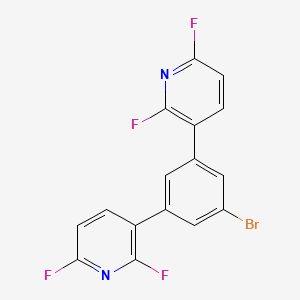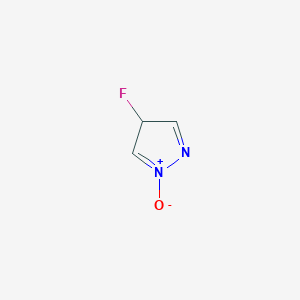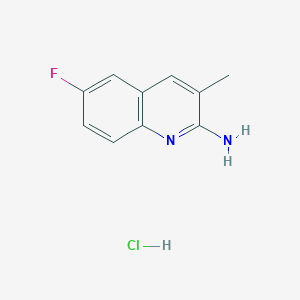
3,3'-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(5-Bromo-1,3-phénylène)bis(2,6-difluoropyridine) est un composé organique complexe qui présente un noyau phénylène bromé flanqué de deux groupes difluoropyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3,3’-(5-Bromo-1,3-phénylène)bis(2,6-difluoropyridine) implique généralement le couplage de la 5-bromo-1,3-phénylène diamine avec la 2,6-difluoropyridine dans des conditions de réaction spécifiques. Le processus peut inclure :
Halogénation : Introduction de brome dans le cycle phénylène.
Réaction de couplage : Utilisation d’une réaction de couplage croisé catalysée au palladium, telle que le couplage de Suzuki ou de Stille, pour fixer les groupes difluoropyridine.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des réactions d’halogénation et de couplage à grande échelle, utilisant des réacteurs à flux continu pour assurer une qualité et un rendement constants du produit. L’utilisation de systèmes automatisés pour l’ajout de réactifs et le contrôle de la température serait essentielle pour maintenir les conditions de réaction souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
3,3’-(5-Bromo-1,3-phénylène)bis(2,6-difluoropyridine) peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être remplacé par d’autres groupes fonctionnels par substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : D’autres réactions de couplage peuvent être réalisées pour fixer des groupes fonctionnels supplémentaires ou étendre la structure moléculaire.
Réactifs et conditions courants
Catalyseurs au palladium : Utilisés dans les réactions de couplage.
Nucléophiles : Comme les amines ou les thiols pour les réactions de substitution.
Agents oxydants : Comme le permanganate de potassium pour les réactions d’oxydation.
Agents réducteurs : Comme l’hydrure de lithium et d’aluminium pour les réactions de réduction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile par une amine pourrait donner un dérivé aminé, tandis que l’oxydation pourrait produire une structure de type quinone.
Applications De Recherche Scientifique
3,3’-(5-Bromo-1,3-phénylène)bis(2,6-difluoropyridine) a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Utilisation potentielle dans le développement de composés bioactifs.
Médecine : Enquête sur son potentiel dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de matériaux de pointe, tels que les polymères et les composants électroniques.
Mécanisme D'action
Le mécanisme par lequel 3,3’-(5-Bromo-1,3-phénylène)bis(2,6-difluoropyridine) exerce ses effets dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, en modulant leur activité par le biais d’interactions de liaison. Les voies moléculaires impliquées varient en fonction de la cible et de la nature de l’interaction.
Comparaison Avec Des Composés Similaires
Composés similaires
9,9’-(5-Bromo-1,3-phénylène)bis(9H-carbazole) : Un autre composé avec un noyau phénylène bromé, mais avec des groupes carbazole au lieu de difluoropyridine.
(5-Bromo-1,3-phénylène)bis(triméthylsilane) : Présente des groupes triméthylsilane au lieu de difluoropyridine.
Unicité
3,3’-(5-Bromo-1,3-phénylène)bis(2,6-difluoropyridine) est unique en raison de la présence de groupes difluoropyridine, qui confèrent des propriétés électroniques et stériques distinctes. Ces propriétés peuvent influencer la réactivité et les interactions du composé, le rendant adapté à des applications spécifiques que des composés similaires ne peuvent pas remplir.
Propriétés
Numéro CAS |
919288-41-8 |
|---|---|
Formule moléculaire |
C16H7BrF4N2 |
Poids moléculaire |
383.14 g/mol |
Nom IUPAC |
3-[3-bromo-5-(2,6-difluoropyridin-3-yl)phenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C16H7BrF4N2/c17-10-6-8(11-1-3-13(18)22-15(11)20)5-9(7-10)12-2-4-14(19)23-16(12)21/h1-7H |
Clé InChI |
DDVDUXVPLNVKNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C2=CC(=CC(=C2)Br)C3=C(N=C(C=C3)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl](/img/structure/B12636922.png)
![4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline](/img/structure/B12636937.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)


![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)
![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)




